5-[(2-chloro-6-fluorophenyl)methyl]-N-(3-ethoxypropyl)-1,3,4-oxadiazole-2-carboxamide
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Overview
Description
5-[(2-chloro-6-fluorophenyl)methyl]-N-(3-ethoxypropyl)-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(2-chloro-6-fluorophenyl)methyl]-N-(3-ethoxypropyl)-1,3,4-oxadiazole-2-carboxamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the 2-chloro-6-fluorophenyl group: This step involves the reaction of the oxadiazole intermediate with a 2-chloro-6-fluorobenzyl halide.
Attachment of the ethoxypropyl group: The final step involves the reaction of the intermediate with 3-ethoxypropylamine under suitable conditions to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the oxadiazole ring or the aromatic ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives of the oxadiazole or aromatic ring.
Substitution: Formation of substituted derivatives at the chloro and fluoro positions.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Material Science: It can be used in the synthesis of new materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Studies have indicated that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry:
Agriculture: The compound can be used as an intermediate in the synthesis of agrochemicals.
Pharmaceuticals: It can be used in the development of new pharmaceutical agents with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-6-fluorophenyl)methyl]-N-(3-ethoxypropyl)-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets in the cell. These targets may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and ultimately resulting in its observed biological activities.
Comparison with Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 4-((3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl)carbonyl)morpholine
Comparison:
- Structural Differences: While the similar compounds share the 2-chloro-6-fluorophenyl group, they differ in the nature of the heterocyclic ring and the substituents attached to it.
- Biological Activity: The unique structure of 5-[(2-chloro-6-fluorophenyl)methyl]-N-(3-ethoxypropyl)-1,3,4-oxadiazole-2-carboxamide may confer distinct biological activities compared to its analogs, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H17ClFN3O3 |
---|---|
Molecular Weight |
341.76 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methyl]-N-(3-ethoxypropyl)-1,3,4-oxadiazole-2-carboxamide |
InChI |
InChI=1S/C15H17ClFN3O3/c1-2-22-8-4-7-18-14(21)15-20-19-13(23-15)9-10-11(16)5-3-6-12(10)17/h3,5-6H,2,4,7-9H2,1H3,(H,18,21) |
InChI Key |
QMKBGCLBHFPYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=NN=C(O1)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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